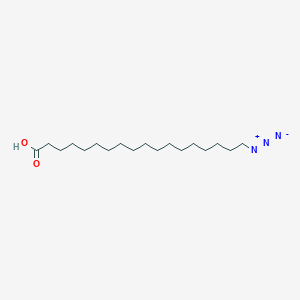

18-Azido-stearic acid

Description

The exact mass of the compound 18-Azido-stearic acid is 325.27292737 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 18-Azido-stearic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Azido-stearic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

18-azidooctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGJPRJZWKUHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 18-Azido-Stearic Acid in Advancing Proteomic and Cell Signaling Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Azido-stearic acid is a chemically modified analog of the saturated fatty acid, stearic acid. Its defining feature is the presence of an azide (B81097) (-N3) group at the terminus of the 18-carbon chain. This seemingly small modification provides a powerful bioorthogonal handle for researchers to investigate a variety of cellular processes where stearic acid and other long-chain fatty acids play a crucial role. This technical guide will delve into the core applications of 18-Azido-stearic acid in research, with a focus on its use in studying protein acylation, a vital post-translational modification that governs protein localization, stability, and function. We will explore the experimental workflows, present key data, and provide detailed protocols for its use in metabolic labeling and subsequent analysis.

The primary utility of 18-Azido-stearic acid lies in its ability to participate in "click chemistry" reactions.[1][2] The azide group can specifically and efficiently react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne (B158145) without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][3] This bioorthogonal ligation allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, to the stearic acid analog after it has been metabolically incorporated into cellular components.[3]

As a structural mimic of stearic acid, 18-Azido-stearic acid is recognized by the cell's metabolic machinery and can be used in a variety of biological processes, most notably protein S-acylation (also known as S-palmitoylation, though other fatty acids like stearate (B1226849) are also used).[4][5] This reversible post-translational modification, where a fatty acid is attached to a cysteine residue via a thioester bond, is critical for regulating the function of a vast number of proteins, including those involved in cell signaling, membrane trafficking, and disease pathogenesis.[6][7] By using 18-Azido-stearic acid, researchers can tag, identify, and quantify proteins that are S-acylated, providing insights into the dynamic nature of this modification and its role in cellular signaling pathways.[4]

Core Applications in Research

The unique properties of 18-Azido-stearic acid have led to its application in several key areas of biomedical research:

-

Metabolic Labeling and Profiling of Protein S-acylation: By incubating cells with 18-Azido-stearic acid, researchers can metabolically label proteins that undergo S-acylation with this fatty acid analog. Subsequent click chemistry with a reporter tag allows for the visualization of these proteins by fluorescence microscopy or their identification and quantification by mass spectrometry-based proteomics.[4][5]

-

Investigation of Lipid Metabolism and Trafficking: As a fatty acid analog, 18-Azido-stearic acid can be incorporated into various lipid species, allowing for the tracing of their metabolic fate and intracellular localization.

-

Probing Protein-Lipid Interactions: The azide group can be used in photo-crosslinking studies to identify proteins that interact with stearic acid or stearate-containing lipids within the cellular environment.

-

Development of Targeted Therapies: By understanding which proteins are acylated and how this modification affects their function, researchers can identify new targets for drug development. 18-Azido-stearic acid can be a valuable tool in screening for inhibitors of protein acylation.

Experimental Workflows and Signaling Pathways

Metabolic Labeling and Enrichment of S-acylated Proteins

The general workflow for identifying S-acylated proteins using 18-Azido-stearic acid involves several key steps, as depicted in the diagram below. Cells are first incubated with the azido-fatty acid, allowing for its metabolic incorporation into proteins. Following cell lysis, the azide-labeled proteins are conjugated to an alkyne-biotin tag via a click chemistry reaction. The biotinylated proteins can then be enriched using streptavidin-coated beads and subsequently identified by mass spectrometry.

S-acylation in G-Protein Coupled Receptor (GPCR) Signaling

Protein S-acylation is a key regulatory mechanism in many signaling pathways. A prominent example is the regulation of G-protein coupled receptor (GPCR) signaling. Many GPCRs and their associated G proteins are S-acylated, which influences their localization to specific membrane microdomains, their interaction with other signaling partners, and ultimately, the downstream cellular response. The following diagram illustrates a simplified GPCR signaling cascade and highlights the role of S-acylation.

Quantitative Data on Protein Stearoylation

The use of 18-Azido-stearic acid, or its analogs, in combination with quantitative proteomics has enabled the identification of numerous S-acylated proteins. While a comprehensive, centralized database of all proteins found to be stearoylated is not yet available, studies in various cell lines have identified proteins involved in a wide range of cellular functions. The table below summarizes representative classes of proteins identified as S-acylated using azido-fatty acid labeling strategies and mass spectrometry.

| Protein Class | Representative Proteins | Cellular Function | Reference |

| G-Proteins and Regulators | GNAI1, GNAI2, GNAI3 | Signal transduction | [4] |

| Receptors | Transferrin Receptor (TfR1) | Iron uptake, cell signaling | [4] |

| Kinases and Phosphatases | Fyn, Lck | T-cell signaling | [8] |

| Scaffolding Proteins | Caveolin | Endocytosis, signal transduction | [3] |

| Viral Proteins | Influenza A Virus M2 | Viral entry and assembly | |

| Metabolic Enzymes | Fatty Acid Synthase | Lipid metabolism |

Note: This table is a representative summary and not an exhaustive list. The identification of specific fatty acid modifications (e.g., palmitoylation vs. stearoylation) on a given protein can be complex and may vary depending on the cell type and metabolic state.

Experimental Protocols

The following is a generalized protocol for the metabolic labeling of cultured mammalian cells with 18-Azido-stearic acid, followed by lysis, click chemistry, and enrichment for mass spectrometry analysis. This protocol should be optimized for specific cell lines and experimental goals.

Materials

-

18-Azido-stearic acid (or a suitable analog like 17-Azido-heptadecanoic acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Alkyne-biotin conjugate

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., buffer containing β-mercaptoethanol or on-bead digestion)

-

Mass spectrometer and liquid chromatography system

Protocol

1. Metabolic Labeling of Cells

-

Prepare a stock solution of 18-Azido-stearic acid complexed to fatty acid-free BSA.

-

Culture mammalian cells to the desired confluency.

-

Replace the normal growth medium with a medium containing the 18-Azido-stearic acid-BSA complex (a typical final concentration is 25-100 µM).

-

Incubate the cells for a specified period (e.g., 4-16 hours) to allow for metabolic incorporation of the fatty acid analog.

2. Cell Lysis

-

After incubation, wash the cells with ice-cold PBS to remove excess azido-fatty acid.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

3. Click Chemistry Reaction

-

To a defined amount of protein lysate, add the click chemistry reagents in the following order:

-

Alkyne-biotin

-

TCEP (to reduce Cu(II) to Cu(I))

-

TBTA (a Cu(I)-stabilizing ligand)

-

Copper(II) sulfate

-

Sodium ascorbate (to initiate the reaction)

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

4. Enrichment of Biotinylated Proteins

-

Add streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for binding of the biotinylated proteins to the beads.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include PBS with 1% SDS, followed by PBS with 0.5% SDS, and finally PBS alone.

5. Elution and Preparation for Mass Spectrometry

-

Elute the bound proteins from the streptavidin beads. This can be achieved by boiling in SDS-PAGE sample buffer containing a reducing agent like β-mercaptoethanol or by on-bead digestion with a protease such as trypsin.

-

For mass spectrometry analysis, the eluted proteins are typically reduced, alkylated, and digested with trypsin.

-

The resulting peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

-

The acquired mass spectrometry data is searched against a protein database to identify the peptides and corresponding proteins.

-

Quantitative analysis can be performed using label-free methods or by incorporating stable isotope labeling techniques.

Conclusion

18-Azido-stearic acid is a versatile and powerful tool for the study of protein S-acylation and other lipid-related cellular processes. Its ability to be metabolically incorporated into cells and subsequently detected via click chemistry provides a robust method for identifying and quantifying lipid-modified proteins. As our understanding of the "S-acyl-proteome" grows, the use of chemical reporters like 18-Azido-stearic acid will be instrumental in dissecting the complex roles of protein lipidation in health and disease, and in the development of novel therapeutic strategies. The methodologies outlined in this guide provide a foundation for researchers to apply this technology to their own areas of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. Straight A’s: protein acylation in the S-acylation and autophagic degradation of NOD-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 18-Azido-stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 18-azido-stearic acid, a valuable bifunctional molecule utilized in bioorthogonal chemistry, particularly in the study of fatty acid metabolism and the development of targeted drug delivery systems. This document outlines the primary synthetic routes, detailed experimental protocols, purification techniques, and key analytical data.

Introduction

18-Azido-stearic acid is a derivative of stearic acid, a saturated fatty acid with an 18-carbon chain. The introduction of an azide (B81097) group at the terminal (ω) position provides a chemical handle for "click" chemistry reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and tracking of fatty acid-modified biomolecules within living systems without interfering with native biochemical processes.

Synthesis of 18-Azido-stearic Acid

There are two primary and well-established synthetic pathways for the preparation of 18-azido-stearic acid. The choice of route often depends on the availability of starting materials.

2.1. Route 1: Nucleophilic Substitution of 18-Bromostearic Acid

This is a direct and efficient one-step method involving the displacement of a terminal halogen with an azide nucleophile.

Synthesis of the Precursor: 18-Bromostearic Acid

A common method for the terminal bromination of a carboxylic acid is a variation of the Hunsdiecker reaction. However, a more direct approach involves the radical bromination of stearic acid.

Experimental Protocol: Synthesis of 18-Bromostearic Acid (Generalized)

-

Materials: Stearic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid in the chosen solvent.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., BPO or AIBN).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 18-bromostearic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane (B92381).

-

Synthesis of 18-Azido-stearic Acid from 18-Bromostearic Acid

Experimental Protocol: Nucleophilic Azide Substitution

-

Materials: 18-Bromostearic acid, Sodium azide (NaN₃), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

Dissolve 18-bromostearic acid in a polar aprotic solvent such as DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]

-

Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 60-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic azide peak.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent like diethyl ether or ethyl acetate (B1210297).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash them with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 18-azido-stearic acid.

-

2.2. Route 2: Multi-step Synthesis from 18-Hydroxystearic Acid

This alternative route involves the conversion of a terminal hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide.[1]

Synthesis of the Precursor: 18-Hydroxystearic Acid

18-Hydroxystearic acid can be synthesized from oleic acid or obtained from natural sources like castor oil, which is rich in ricinoleic acid (12-hydroxy-9-octadecenoic acid). Hydrogenation of castor oil followed by hydrolysis yields 12-hydroxystearic acid. While not the 18-hydroxy isomer, this highlights a general approach from natural fats and oils. The synthesis of 18-hydroxystearic acid can be achieved through various methods, including the hydroboration-oxidation of terminal alkenes derived from stearic acid. A more direct synthesis involves the reduction of the corresponding dicarboxylic acid, octadecanedioic acid.

Experimental Protocol: Synthesis of 18-Hydroxystearic Acid (Generalized from a dicarboxylic acid)

-

Materials: Octadecanedioic acid, a reducing agent such as borane-tetrahydrofuran (B86392) complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve octadecanedioic acid in anhydrous THF.

-

Slowly add the reducing agent (e.g., B₂H₆·THF) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting diol can then be selectively protected and oxidized to yield 18-hydroxystearic acid, though this adds complexity to the synthesis. A more direct, albeit less common, synthesis would be preferable if available.

-

Conversion of 18-Hydroxystearic Acid to 18-Azido-stearic Acid

This two-step process first activates the hydroxyl group, followed by azide substitution.

Experimental Protocol: Tosylation and Azidation

-

Materials: 18-Hydroxystearic acid, p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine (B128534) (TEA), Dichloromethane (DCM), Sodium azide (NaN₃), DMF.

-

Procedure:

-

Tosylation: Dissolve 18-hydroxystearic acid in DCM and cool to 0 °C. Add triethylamine followed by p-toluenesulfonyl chloride. Stir the reaction at 0 °C and then allow it to warm to room temperature overnight. Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer and concentrate to get the crude 18-tosyloxystearic acid.

-

Azidation: Dissolve the crude 18-tosyloxystearic acid in DMF and add an excess of sodium azide. Heat the mixture (e.g., to 80-90 °C) until the reaction is complete (monitored by TLC). Work-up the reaction as described in section 2.1.2.

-

Purification of 18-Azido-stearic Acid

The crude 18-azido-stearic acid obtained from either synthetic route will likely contain unreacted starting materials and by-products. Purification is crucial to obtain a high-purity product suitable for research and development applications.

3.1. Column Chromatography

Silica (B1680970) gel column chromatography is a common method for purifying fatty acid derivatives.

-

Stationary Phase: Silica gel. For acidic compounds like carboxylic acids, it is sometimes beneficial to use silica gel treated with a small amount of acid (e.g., acetic acid) in the eluent to reduce tailing.

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is removed under reduced pressure.

3.2. Recrystallization

Recrystallization is an effective method for purifying solid compounds.

-

Solvent Selection: A suitable solvent system is one in which the 18-azido-stearic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, can be effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for 18-azido-stearic acid.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₃₅N₃O₂ |

| Molecular Weight | 325.49 g/mol |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data

| Technique | Functional Group | Characteristic Signal/Peak |

| ¹H NMR | Protons α to Azide (-CH₂-N₃) | Triplet, ~3.25 ppm |

| Protons α to Carbonyl (-CH₂-COOH) | Triplet, ~2.35 ppm | |

| Methylene Chain (-(CH₂)₁₄-) | Multiplet, ~1.2-1.7 ppm | |

| Terminal Methyl (-CH₃) | Triplet, ~0.88 ppm | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~179-180 ppm |

| Carbon α to Azide (-CH₂-N₃) | ~51.5 ppm | |

| Methylene Chain (-(CH₂)₁₄-) | ~24-34 ppm | |

| Terminal Methyl (-CH₃) | ~14 ppm | |

| IR Spectroscopy | Azide (-N₃) | Strong, sharp peak at ~2100 cm⁻¹[2] |

| Carbonyl (-C=O) | Strong peak at ~1700-1710 cm⁻¹[2] | |

| Hydroxyl (-OH of COOH) | Broad peak at ~2500-3300 cm⁻¹[2] | |

| Mass Spectrometry | Molecular Ion [M-H]⁻ or [M+H]⁺ | m/z ≈ 324 or 326 |

| Fragmentation | Loss of N₂ (28 Da) is a common fragmentation pathway for azides. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for 18-azido-stearic acid from stearic acid.

Caption: Synthetic workflow from 18-hydroxystearic acid.

References

The Incorporation of 18-Azido-Stearic Acid into Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, experimental protocols, and signaling implications of incorporating 18-azido-stearic acid into cellular proteins. This technique, a cornerstone of chemical biology, utilizes metabolic labeling to introduce a bioorthogonal azide (B81097) handle into proteins, enabling their visualization, identification, and functional characterization.

Core Mechanism: Metabolic Labeling and Bioorthogonal Chemistry

The incorporation of 18-azido-stearic acid into proteins is a multi-step process rooted in the cell's natural metabolic pathways. As a chemical reporter, 18-azido-stearic acid mimics natural stearic acid and is recognized by the cellular machinery responsible for protein acylation.

The process begins with the cellular uptake of 18-azido-stearic acid, which is typically supplied in the cell culture medium. Inside the cell, the fatty acid is activated to its coenzyme A (CoA) thioester, 18-azido-stearoyl-CoA, by acyl-CoA synthetases. This activated form is then utilized by protein acyltransferases (PATs) to modify target proteins.

Two primary types of protein acylation can incorporate this modified fatty acid:

-

S-acylation: The reversible attachment of the fatty acid to the thiol group of cysteine residues. This process is mediated by a family of enzymes known as zinc finger DHHC-type containing (ZDHHC) PATs.

-

N-myristoylation: The irreversible attachment of a C14 fatty acid (myristate) to an N-terminal glycine (B1666218) residue, catalyzed by N-myristoyltransferases (NMTs). While stearic acid is not the canonical substrate, NMTs can exhibit some promiscuity.

Once incorporated, the azide group of the modified stearic acid serves as a bioorthogonal chemical handle. This means it is chemically inert within the complex cellular environment but can be specifically and efficiently reacted with a complementary probe, typically an alkyne-containing molecule, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry"[1]. This reaction allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.

Quantitative Data on Protein Acylation

While specific quantitative data for 18-azido-stearic acid is not extensively tabulated in the literature, studies using analogs like 17-azido-heptadecanoic acid (a functional equivalent of stearic acid) provide insights into the extent and nature of incorporation. The following tables summarize findings from proteomic studies on protein acylation.

| Protein Family | Identified Proteins | Type of Acylation | Functional Consequence of Stearoylation | Reference |

| G-alpha inhibitory (GNAI) proteins | GNAI1, GNAI2, GNAI3 | S-acylation on Cys3 | Shifts GNAI proteins out of detergent-resistant membranes, reducing interaction with EGFR and subsequent AKT activation. | [2] |

| Transferrin Receptor | TfR1 | S-acylation | Activates a signaling pathway leading to mitochondrial fusion. | [2] |

| Histone Variants | H3.1, H3.2, H3.3 | S-acylation on Cys110 | Potential role in nuclear organization and chromatin regulation. |

Table 1: Summary of Proteins Identified as Stearoylated Using Azido-Stearic Acid Analogs and the Functional Implications.

| Cell Line | Fatty Acid Analog | Incubation Time | Incubation Concentration | Observed Outcome | Reference |

| MCF7 | 17-azido-heptadecanoic acid | 3 hours | 100 µM | Covalent modification of endogenous GNAI2 and GNAI3 proteins. | [2] |

| HeLa | 17-azido-heptadecanoic acid | Not specified | Not specified | Identification of GNAI1, GNAI2, and GNAI3 as top hits in a screen for stearoylated proteins. | [2] |

| Jurkat | Azido/Alkynyl Fatty Acids (C14-C18) | Not specified | Not specified | Identification of known and novel fatty-acylated proteins, including histone H3 variants. |

Table 2: Experimental Conditions for Metabolic Labeling with Stearic Acid Analogs in Different Cell Lines.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the study of 18-azido-stearic acid incorporation into proteins.

Protocol 1: Preparation of BSA-Conjugated 18-Azido-Stearic Acid

Fatty acids are poorly soluble in aqueous media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.

Materials:

-

18-azido-stearic acid

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS)

-

Water bath or heat block

Procedure:

-

Prepare a stock solution of 18-azido-stearic acid in ethanol (e.g., 50 mM).

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Warm to 37°C.

-

In a sterile tube, add the desired volume of the 10% BSA solution.

-

While vortexing the BSA solution, slowly add the 18-azido-stearic acid stock solution to achieve the desired final concentration (e.g., a 5:1 molar ratio of fatty acid to BSA).

-

Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.

-

Sterile filter the fatty acid-BSA complex through a 0.22 µm filter. The complex is now ready to be added to the cell culture medium.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

BSA-conjugated 18-azido-stearic acid

-

PBS

Procedure:

-

Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

The following day, replace the culture medium with fresh medium containing the BSA-conjugated 18-azido-stearic acid at a final concentration typically ranging from 25 to 100 µM.

-

Incubate the cells for the desired period (e.g., 3 to 24 hours) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.

-

After incubation, wash the cells twice with cold PBS to remove excess azido-fatty acid.

-

The cells can now be lysed for subsequent analysis or fixed for imaging.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "clicking" of an alkyne-biotin probe onto the azide-modified proteins in the cell lysate.

Materials:

-

Metabolically labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-biotin probe (e.g., from a 10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (freshly prepared 50 mM stock in water)

Procedure:

-

Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 1 mg of protein)

-

Alkyne-biotin probe (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

CuSO4 (to a final concentration of 1 mM)

-

-

Vortex briefly to mix.

-

Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

-

Cell lysate after CuAAC reaction

-

Streptavidin-agarose or magnetic beads

-

Wash buffer (e.g., PBS with 1% SDS)

-

Elution buffer (e.g., 2x Laemmli sample buffer with β-mercaptoethanol)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with the wash buffer.

-

Add the equilibrated beads to the cell lysate from Protocol 3.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., wash 3 times with 1% SDS in PBS, followed by 3 washes with PBS).

-

To elute the enriched proteins, resuspend the beads in elution buffer and boil for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the enriched acylated proteins for downstream analysis, such as SDS-PAGE and western blotting or mass spectrometry.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to 18-azido-stearic acid incorporation and its functional consequences.

Figure 1: Workflow of 18-azido-stearic acid incorporation and detection.

Figure 2: Signaling pathway showing the effect of stearic acid on EGFR signaling.

Figure 3: Experimental workflow for proteomic identification of acylated proteins.

Conclusion

The use of 18-azido-stearic acid as a chemical reporter provides a powerful tool for investigating the dynamic process of protein S-acylation. Through metabolic labeling and subsequent bioorthogonal click chemistry, researchers can identify novel acylated proteins and elucidate their roles in complex cellular signaling networks. The provided protocols and diagrams serve as a comprehensive guide for professionals in the field to design and execute experiments aimed at understanding the critical functions of protein lipidation in health and disease.

References

18-Azido-stearic Acid: A Technical Guide to a Bioorthogonal Probe for Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of fatty acid metabolism, including lipid trafficking, storage, and post-translational modifications like protein acylation, is fundamental to understanding numerous physiological and pathological processes. Bioorthogonal chemistry offers powerful tools to investigate these dynamics within living systems without perturbing their native state. 18-Azido-stearic acid (18-AzSA) has emerged as a key metabolic probe, acting as a surrogate for natural stearic acid. This long-chain fatty acid contains a terminal azide (B81097) group, a bioorthogonal handle that allows for its specific detection and visualization after incorporation into cellular lipids and acylated proteins. This guide provides an in-depth overview of 18-AzSA, its applications, experimental protocols, and relevant quantitative data to facilitate its use in research and drug development.

Principles of 18-Azido-stearic Acid as a Bioorthogonal Probe

18-Azido-stearic acid is an analog of stearic acid, a common 18-carbon saturated fatty acid. The key feature of 18-AzSA is the replacement of a terminal methyl group with an azide (-N3) group. This modification is small enough to be well-tolerated by cellular enzymes, allowing 18-AzSA to be activated and incorporated into various lipid species and attached to proteins via acylation, effectively mimicking the metabolic fate of natural stearic acid.

The azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with alkyne-containing reporter molecules in a process known as the Azide-Alkyne Cycloaddition, often catalyzed by copper(I) (CuAAC) or occurring in a strain-promoted fashion (SPAAC). This "click chemistry" reaction enables the covalent attachment of probes for visualization (e.g., fluorophores) or enrichment (e.g., biotin).

Key Applications in Research

-

Monitoring Protein Acylation: 18-AzSA is used to identify and characterize S-acylated (palmitoylated) and N-acylated (myristoylated) proteins, which are crucial for protein trafficking, stability, and function.

-

Visualizing Lipid Trafficking and Localization: By tagging 18-AzSA with fluorescent reporters, researchers can track its incorporation into lipid droplets and other cellular compartments in real-time.

-

Identifying Novel Drug Targets: Profiling changes in protein acylation in disease models can reveal novel therapeutic targets.

-

Studying Fatty Acid Uptake and Metabolism: The probe allows for the investigation of fatty acid transport and its subsequent metabolic pathways.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for the use of 18-Azido-stearic acid, compiled from various studies.

| Parameter | Value/Range | Cell Line / System | Notes |

| Optimal Labeling Concentration | 10 - 50 µM | Jurkat, HEK293T, Huh7 | Higher concentrations may induce toxicity or off-target effects. |

| Incubation Time | 4 - 24 hours | Mammalian cell lines | Time-dependent incorporation; longer times yield stronger signals. |

| Toxicity (IC50) | > 100 µM | Jurkat cells | Generally low toxicity at standard working concentrations. |

| Solvent | DMSO, Ethanol (B145695) | Stock solutions | Ensure final solvent concentration is non-toxic to cells (e.g., <0.5%). |

Detailed Experimental Protocols

Protocol 4.1: Metabolic Labeling of Cultured Cells with 18-AzSA

-

Preparation of 18-AzSA Stock Solution: Dissolve 18-Azido-stearic acid in DMSO or ethanol to create a 10-50 mM stock solution. Store at -20°C.

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Labeling Medium Preparation: Prepare fresh culture medium containing the desired final concentration of 18-AzSA (e.g., 25 µM). It is recommended to first dilute the 18-AzSA stock solution in a small volume of serum-free medium before adding it to the full volume of culture medium to prevent precipitation.

-

Incubation: Remove the existing medium from the cells and replace it with the 18-AzSA-containing medium. Incubate the cells for 4-24 hours under standard culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated 18-AzSA. The cells are now ready for lysis and downstream click chemistry reaction.

Protocol 4.2: Click Chemistry Reaction for Protein Tagging (CuAAC)

Note: This protocol is for cell lysates. In-situ click chemistry on fixed cells is also possible.

-

Cell Lysis: Lyse the labeled cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Preparation of Click Reaction Mix: For a typical 50 µL reaction, prepare the following reagents on ice:

-

1 mg/mL cell lysate: ~43 µL

-

Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore, 10 mM stock): 1 µL

-

Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water): 1 µL

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 1.7 mM stock in DMSO): 3 µL

-

Copper(II) Sulfate (CuSO4, 50 mM stock in water): 1 µL

-

-

Reaction Incubation: Add the reagents to the lysate in the order listed. Vortex briefly to mix. Incubate at room temperature for 1 hour, protected from light if using a fluorescent probe.

-

Analysis: The click-reacted lysate can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting (for biotin-tagged proteins), or subjected to enrichment via streptavidin beads for mass spectrometry.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for using 18-AzSA and its metabolic pathway.

Caption: Experimental workflow for metabolic labeling and analysis using 18-Azido-stearic acid.

Understanding Protein S-acylation with Fatty Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 05, 2025

This technical guide provides an in-depth overview of protein S-acylation, a critical post-translational modification, and the use of fatty acid analogs as powerful tools for its investigation. We will delve into the core methodologies, present quantitative data for comparative analysis, and visualize the intricate signaling pathways regulated by this dynamic process.

Introduction to Protein S-acylation

Protein S-acylation, also known as S-palmitoylation, is a reversible lipid modification involving the attachment of a fatty acid, most commonly the 16-carbon palmitate, to a cysteine residue on a target protein via a thioester bond.[1][2] This dynamic modification plays a crucial role in regulating numerous cellular processes by influencing protein localization, stability, trafficking, and protein-protein interactions.[2][3][4] Unlike other forms of lipid modification, the reversibility of S-acylation allows for rapid control over protein function, akin to phosphorylation.[2][5] The enzymes responsible for adding and removing the fatty acid are protein acyltransferases (PATs), typically characterized by a conserved DHHC motif, and acyl-protein thioesterases (APTs), respectively.[5][6]

The study of S-acylation has been significantly advanced by the development of fatty acid analogs. These synthetic molecules, which often contain a bioorthogonal handle like an alkyne or azide (B81097) group, can be metabolically incorporated into proteins.[7] This allows for the subsequent detection, enrichment, and identification of S-acylated proteins and their sites of modification through "click chemistry".[8][9]

Quantitative Data on Protein S-acylation

The use of fatty acid analogs coupled with quantitative mass spectrometry has enabled the determination of various parameters of protein S-acylation. The following tables summarize key quantitative data available in the literature.

Table 1: Fatty Acid Specificity of S-acylated Proteins

| Protein/Tissue | Fatty Acid | Relative Abundance (%) | Reference |

| Human Platelets | Palmitate (C16:0) | 74 | [10] |

| Stearate (C18:0) | 22 | [10] | |

| Oleate (C18:1) | 4 | [10] |

Table 2: Turnover and Half-life of S-acylation on Signaling Proteins

| Protein | S-acylation Half-life | Cell Type/System | Reference |

| H-Ras (G12V) | ~50 minutes | HeLa cells | [11] |

| Fyn | 1.5 - 2 hours | Jurkat cells | [11] |

| N-Ras | Shorter than H-Ras | - | [12] |

| TBC1D3 | Reduced upon inhibition | - | [8] |

| P2X7 Receptor | Reduced in mutants | - | [13] |

Table 3: Kinetic Parameters of DHHC Acyltransferases with Acyl-CoA Analogs

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Reference |

| DHHC2 | Palmitoyl-CoA | - | Efficient with ≥ C14 | [14] |

| DHHC3 | Palmitoyl-CoA | - | Reduced with > C16 | [14] |

| DHHC3 | Stearoyl-CoA | - | Reduced vs. Palmitoyl-CoA | [14] |

Table 4: Stoichiometry of S-acylation

| Protein | S-acylation Stoichiometry | Method | Reference |

| HA-HRas | ~0.51 (mono-acylated), ~0.14 (di-acylated) | Acyl-PEG Exchange (APE) | [15] |

| E. coli proteome | Generally low (<1%) | SWATH-MS | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are protocols for the three primary methods used to study protein S-acylation with fatty acid analogs.

Metabolic Labeling with Fatty Acid Analogs and Click Chemistry

This method allows for the detection of newly synthesized or dynamically S-acylated proteins.

Materials:

-

Cell culture medium

-

Fatty acid analog (e.g., 17-octadecynoic acid [17-ODYA] or alkynyl palmitate)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents:

-

Azide- or alkyne-biotin/fluorophore

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

-

Streptavidin-agarose beads (for biotin (B1667282) enrichment)

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with the fatty acid analog for a specified period (e.g., 4-16 hours).[18]

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Click Reaction: a. To the protein lysate, add the click chemistry reaction cocktail containing the azide/alkyne-biotin or fluorophore, CuSO4, TCEP, and TBTA.[9] b. Incubate the reaction for 1-2 hours at room temperature.

-

Enrichment (for proteomics): a. If using biotin, add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins.

-

Analysis: a. Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescent tag) or by Western blotting with an antibody against the protein of interest. b. For proteomic analysis, digest the enriched proteins and analyze by LC-MS/MS.[19]

Acyl-Biotin Exchange (ABE)

ABE is used to identify all S-acylated proteins, not just those that are newly synthesized.

Materials:

-

Lysis buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM)

-

Hydroxylamine (B1172632) (HAM) solution (to cleave thioester bonds)

-

Thiol-reactive biotin reagent (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Lysis and Blocking: Lyse cells in a buffer containing a high concentration of NEM to block all free cysteine residues.[20]

-

Removal of Excess NEM: Precipitate the proteins to remove unreacted NEM.

-

Thioester Cleavage: Resuspend the protein pellet and treat with hydroxylamine to specifically cleave the thioester bonds of S-acylated cysteines, exposing a free thiol group. A control sample without hydroxylamine should be included.[20]

-

Biotinylation: Add a thiol-reactive biotin reagent to label the newly exposed cysteines.

-

Enrichment: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Elution and Analysis: Elute the captured proteins and analyze by Western blotting or mass spectrometry.[21][22]

Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a variation of ABE that simplifies the enrichment process.

Materials:

-

Lysis buffer with a thiol-blocking agent (e.g., methyl methanethiosulfonate, MMTS)

-

Hydroxylamine (HAM) solution

-

Thiol-reactive resin (e.g., thiopropyl sepharose)

-

Reducing elution buffer

-

SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

-

Lysis and Blocking: Lyse cells in a buffer containing MMTS to block free thiols.[13]

-

Removal of Excess Blocking Agent: Remove the blocking agent by protein precipitation.

-

Capture on Resin: Resuspend the protein pellet and incubate with a thiol-reactive resin in the presence of hydroxylamine. The newly exposed thiols from S-acylated cysteines will bind directly to the resin. A control sample without hydroxylamine is essential.[13][23]

-

Washing: Wash the resin thoroughly to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins using a reducing buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[6][24]

Signaling Pathways and Experimental Workflows

S-acylation is a key regulator of numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of S-acylation in several critical pathways and the general workflows of the experimental techniques described above.

Experimental Workflows

Caption: Experimental workflows for studying protein S-acylation.

Wnt Signaling Pathway

S-acylation of Wnt proteins and their receptors, Frizzled (Fz) and LRP6, is critical for their secretion, trafficking, and signaling activity.[5][11][25]

Caption: Regulation of Wnt signaling by S-acylation.

Ras Signaling Pathway

The localization of Ras proteins to the plasma membrane, which is essential for their signaling activity, is regulated by a dynamic cycle of S-acylation and deacylation.[1][4][12]

Caption: Dynamic S-acylation cycle in Ras signaling.

mTOR Signaling Pathway

S-acylation of components of the mTORC1 complex, such as LAMTOR1 and mTOR itself, is implicated in the regulation of its localization and activity.[14][19]

Caption: Role of S-acylation in mTORC1 signaling.

Hippo Signaling Pathway

The Hippo pathway, which controls organ size, is also regulated by S-acylation, although the specific targets and mechanisms are still under active investigation.

Caption: Potential role of S-acylation in the Hippo pathway.

Akt Signaling Pathway

Recent studies have shown that Akt itself is S-acylated, and this modification influences its phosphorylation, localization, and function.[1][17][26]

Caption: S-acylation as a regulator of Akt signaling.

Conclusion and Future Directions

The use of fatty acid analogs has revolutionized the study of protein S-acylation, providing powerful tools to dissect its role in cellular physiology and disease. The quantitative methods and detailed protocols outlined in this guide offer a framework for researchers to explore this dynamic post-translational modification. As our understanding of the "S-acylome" expands, so too will the opportunities for therapeutic intervention in diseases where S-acylation is dysregulated, such as cancer and neurological disorders. Future research will likely focus on developing more specific probes and inhibitors for individual PATs and APTs, as well as on elucidating the complex interplay between S-acylation and other post-translational modifications in the regulation of protein function.

References

- 1. Frontiers | Progress toward Understanding Protein S-acylation: Prospective in Plants [frontiersin.org]

- 2. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ras acylation, compartmentalization and signaling nanoclusters (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS [bio-protocol.org]

- 7. Fatty acyl recognition and transfer by an integral membrane S-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 10. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of Dynamic Protein S-Acylation [frontiersin.org]

- 13. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. S-acylation of the Wnt receptor Frizzled-5 by zDHHC5 controls its cellular localization and synaptogenic activity in the rodent hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An in vitro fatty acylation assay reveals a mechanism for Wnt recognition by the acyltransferase Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]

- 22. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 26. infoscience.epfl.ch [infoscience.epfl.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of 18-Azido-Stearic Acid

This technical guide provides a comprehensive overview of the solubility and stability of 18-Azido-stearic acid, a critical reagent in bioconjugation and drug development. The information presented herein is intended to assist researchers in the effective handling, storage, and application of this compound.

Introduction to 18-Azido-Stearic Acid

18-Azido-stearic acid is a saturated fatty acid derivative that incorporates a terminal azide (B81097) group. This functionalization makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent linking of molecules.[1][2] Specifically, the azide group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][3] This allows for the conjugation of 18-Azido-stearic acid to a wide range of molecules containing alkyne or strained alkyne moieties, such as fluorescent dyes, biotin, or targeting ligands. Its long hydrocarbon chain provides a hydrophobic linker, which can be particularly useful in applications involving cell membranes or lipidated proteins.[1][4]

Solubility of 18-Azido-Stearic Acid

The solubility of 18-Azido-stearic acid is a crucial parameter for its use in various experimental settings. While specific data for this compound is limited, its structural similarity to stearic acid allows for reasonable estimations based on the solubility of the parent compound.

Quantitative Solubility Data

The known solubility of 18-Azido-stearic acid is in dimethyl sulfoxide (B87167) (DMSO). For a broader understanding, the solubility of stearic acid in various organic solvents is provided as a reference.

Table 1: Solubility of 18-Azido-Stearic Acid

| Solvent | Concentration | Conditions |

| DMSO | 100 mg/mL (307.23 mM) | Requires sonication |

Data sourced from MedchemExpress.[5]

Table 2: Solubility of Stearic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x10³) | Grams/100g Solvent |

| Methanol | 301 | 2.9 | 5.2 |

| 303 | 3.3 | 5.9 | |

| 308 | 4.4 | 7.9 | |

| 311 | 5.2 | 9.3 | |

| 313 | 5.8 | 10.4 | |

| Ethanol | 301 | 9.7 | 17.4 |

| 303 | 11.0 | 19.7 | |

| 308 | 14.3 | 25.6 | |

| 311 | 16.9 | 30.3 | |

| 313 | 18.8 | 33.7 | |

| Ethyl Acetate | 301 | 29.5 | 52.9 |

| 303 | 33.3 | 59.7 | |

| 308 | 43.8 | 78.5 | |

| 311 | 51.9 | 93.0 | |

| 313 | 58.1 | 104.1 | |

| Acetone | 301 | 7.4 | 13.3 |

| 303 | 8.4 | 15.1 | |

| 308 | 11.1 | 19.9 | |

| 311 | 13.2 | 23.7 | |

| 313 | 14.9 | 26.7 |

Data adapted from Heryanto et al. (2007).[6][7]

The solubility of stearic acid is highest in ethyl acetate, followed by ethanol, acetone, and methanol.[7] It is generally observed that increasing the temperature enhances the solubility of stearic acid in organic solvents.[6] While the terminal azide group in 18-Azido-stearic acid may slightly increase its polarity compared to stearic acid, the overall solubility behavior is expected to be similar, with good solubility in non-polar to moderately polar organic solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is adapted from the method used for determining the solubility of stearic acid and can be applied to 18-Azido-stearic acid.[6]

-

Preparation: Add an excess amount of 18-Azido-stearic acid to a known volume (e.g., 25 mL) of the desired organic solvent in a sealed test tube.

-

Equilibration: Place the test tube in a constant temperature water bath and agitate the mixture using a magnetic stirrer for a sufficient time (e.g., 1.5 hours) to ensure equilibrium is reached.

-

Settling: Stop the stirring and allow the solution to stand overnight to let the undissolved solid settle.

-

Sampling: Carefully transfer a known weight of the clear supernatant to a pre-weighed sample bottle using a syringe.

-

Solvent Evaporation: Evaporate the solvent from the sample bottle under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

-

Quantification: Weigh the sample bottle containing the remaining solid. The weight of the dissolved 18-Azido-stearic acid can be determined by subtracting the initial weight of the empty bottle.

-

Calculation: The solubility can then be expressed in various units, such as grams per 100g of solvent or molarity.

-

Replicates: Perform the measurements in triplicate to ensure accuracy and calculate the standard deviation.

Stability of 18-Azido-Stearic Acid

The stability of 18-Azido-stearic acid is critical for its long-term storage and successful application in chemical reactions.

Storage and Handling

-

Storage Temperature: For long-term stability, 18-Azido-stearic acid should be stored at -20°C.[8] Some suppliers recommend storage at temperatures below -15°C.[4]

-

Handling Precautions: Handle in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[9] Avoid the formation of dust and aerosols.[9] Keep away from sources of ignition.[9]

Chemical Stability

While specific stability studies on 18-Azido-stearic acid are not widely available, information on stearic acid and the azide functional group provides valuable insights.

Table 3: Stability Profile of Stearic Acid (as a proxy)

| Parameter | Description |

| Thermal Stability | Stable under normal temperatures and pressures.[10][11][12] Thermogravimetric analysis shows a major weight loss for stearic acid between 190-280°C.[13] |

| Incompatible Materials | Strong oxidizing agents, reducing agents, and bases.[10][11] |

| Hazardous Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[10][11][12] |

The azide functional group is generally stable but can be reactive. It is susceptible to reduction by reagents like dithiothreitol (B142953) (DTT) and phosphines. Azides can also be sensitive to heat and light, although long-chain alkyl azides are generally more stable than smaller, more volatile azides.

-

Photostability: There is no specific data on the photostability of 18-Azido-stearic acid. It is advisable to store the compound protected from light to prevent potential degradation of the azide group.

-

Hydrolytic Stability: The ester linkage in stearic acid is stable, but hydrolysis can occur under strong acidic or basic conditions.[14] The C-N bond of the azide is generally stable to hydrolysis.

Experimental Protocols for Stability Assessment

3.3.1. Thermal Stability Assessment

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of 18-Azido-stearic acid. The analysis involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] It can be used to determine melting point, purity, and identify thermal transitions that may indicate degradation.[17][18]

3.3.2. Photostability Assessment (Proposed Protocol)

-

Prepare a solution of 18-Azido-stearic acid in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

-

Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) for a defined period.

-

Keep a control sample in the dark at the same temperature.

-

At various time points, analyze both the exposed and control samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of 18-Azido-stearic acid and detect any degradation products.

Experimental Workflows and Visualizations

18-Azido-stearic acid is primarily used as a linker in bioconjugation via click chemistry. The following diagrams illustrate its application.

Caption: General workflow for bioconjugation using 18-Azido-stearic acid.

The azide group of 18-Azido-stearic acid can undergo two primary types of click reactions:

Caption: Comparison of CuAAC and SPAAC reactions with 18-Azido-stearic acid.

Conclusion

18-Azido-stearic acid is a versatile chemical tool with good solubility in DMSO and likely in other common organic solvents. For optimal use, it should be stored at low temperatures (-20°C) and protected from light and incompatible substances such as strong reducing agents. The provided protocols and data, including those for its parent compound stearic acid, offer a solid foundation for researchers to confidently incorporate 18-Azido-stearic acid into their experimental workflows, particularly for applications in bioconjugation and the development of novel therapeutic and diagnostic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. 18-Azido-stearic acid | 1529763-58-3 | ELC76358 [biosynth.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. scienceasia.org [scienceasia.org]

- 7. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. targetmol.com [targetmol.com]

- 10. stearic-acid.net [stearic-acid.net]

- 11. westliberty.edu [westliberty.edu]

- 12. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN102942994A - Production method of stearic acid - Google Patents [patents.google.com]

- 15. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]

- 16. Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 18-Azido-Stearic Acid: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 18-Azido-stearic acid, a valuable chemical tool in various research and development fields, particularly in drug discovery and proteomics. This document details its commercial sources, reported purity levels, and provides insights into its synthesis and purification through detailed experimental methodologies.

Commercial Sources and Purity

18-Azido-stearic acid is available from several commercial suppliers, catering to the needs of the research community. The purity of the compound is a critical factor for its successful application in sensitive assays. The table below summarizes the available information on commercial sources and their stated purity levels. It is important to note that purity can vary between batches, and it is always recommended to consult the supplier's certificate of analysis for specific lot information.

| Supplier | Catalog Number | Stated Purity | Analytical Method |

| MedChemExpress | HY-151692 | ≥95.0% | NMR[1] |

| Sigma-Aldrich | AABH9A95BE8A | Not specified on product page | - |

| Precise PEG | AAD-5295 | >96% | HPLC, NMR |

| Biosynth | ELC76358 | Not specified on product page | - |

Experimental Protocols

While detailed proprietary synthesis and purification protocols are often not disclosed by commercial suppliers, the scientific literature provides a general framework for the preparation of ω-azido long-chain fatty acids. The most common approach involves the nucleophilic substitution of a corresponding halogenated or sulfonylated stearic acid derivative with an azide (B81097) salt. Below are representative experimental protocols for the synthesis, purification, and analysis of 18-Azido-stearic acid, compiled from established chemical principles and methodologies described for similar compounds.

Synthesis of 18-Azido-Stearic Acid from 18-Bromostearic Acid

This protocol describes a representative synthesis of 18-Azido-stearic acid starting from 18-bromostearic acid.

Materials:

-

18-Bromostearic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18-bromostearic acid (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash them sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 18-Azido-stearic acid.

Purification of 18-Azido-Stearic Acid by Crystallization

Crystallization is a common and effective method for purifying fatty acids. The choice of solvent is critical for obtaining high-purity crystals.

Materials:

-

Crude 18-Azido-stearic acid

-

Hexane (B92381) or a mixture of hexane and ethyl acetate

-

Ethanol or methanol

Procedure:

-

Dissolve the crude 18-Azido-stearic acid in a minimal amount of a suitable hot solvent, such as hexane or a hexane/ethyl acetate mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For further crystallization, the solution can be cooled to 4 °C or lower in a refrigerator or ice bath.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

-

Repeat the crystallization process one or two more times to achieve the desired purity.

-

Dry the purified crystals under vacuum.

Purity Analysis

The purity of the synthesized 18-Azido-stearic acid should be assessed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The presence of characteristic peaks for the azido (B1232118) group and the fatty acid backbone, and the absence of signals from starting materials or impurities, indicate a successful synthesis and purification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for determining the purity of the compound and identifying any potential impurities. A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) for 18-Azido-stearic acid confirms its identity and high purity.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 18-Azido-stearic acid.

Signaling Pathway Application Concept

18-Azido-stearic acid can be used as a chemical probe to study fatty acid metabolism and its role in cellular signaling. The following diagram illustrates a conceptual signaling pathway where the azido-functionalized fatty acid could be incorporated and subsequently detected.

References

Safeguarding Your Science: A Technical Guide to the Safe Handling and Application of Azide-Containing Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has become an indispensable tool in the chemical biologist's arsenal, enabling powerful techniques such as bioorthogonal click chemistry, metabolic labeling, and photoaffinity labeling. These methods have revolutionized our ability to study complex biological processes in real-time and within living systems. However, the energetic nature of the azide moiety necessitates a thorough understanding of its safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the safety considerations, experimental protocols, and applications of azide-containing chemical probes to empower researchers to conduct their work safely and effectively.

Understanding the Risks: Stability of Azide-Containing Compounds

The stability of organic azides is a critical consideration for their safe handling. Several factors, including molecular structure and the presence of other functional groups, influence their energetic properties. Two key empirical rules are often used to assess the potential hazards of these compounds.

Table 1: Key Stability Indicators for Organic Azides

| Stability Guideline | Description | Recommendations for Handling |

| Carbon-to-Nitrogen (C/N) Ratio | The ratio of carbon atoms to nitrogen atoms in the molecule. A higher C/N ratio generally indicates greater stability.[1] | C/N > 3: Generally considered safe to handle in larger quantities with standard precautions. 1 < C/N ≤ 3: Synthesize in small quantities, use or quench promptly. Store at low temperatures (-18°C) in the dark, with concentrations not exceeding 1 M.[2][3] C/N ≤ 1: Potentially explosive. Should not be isolated and only handled as a transient intermediate in dilute solutions.[3] |

| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro, diazo) in the molecule.[1] | Compounds that satisfy this rule are generally considered to have sufficient dilution of the energetic group to be handled with standard laboratory safety measures.[1] |

It is crucial to assess the overall molecular structure for the presence of multiple "explosophores" (energetic functional groups), as their effects can be cumulative, increasing the compound's hazardous nature.[2]

Table 2: Comparative Thermal Stability of Representative Organic Azides

| Compound Class | Representative Compound | Onset Decomposition Temperature (T_onset, °C) | Notes |

| Alkyl Azides | 1-Azidohexane | ~200 | Generally more stable than aryl or sulfonyl azides of similar low molecular weight. |

| Azido-PEG3-amine | Decomposes upon heating | Stability is influenced by the overall polymer structure. | |

| Aryl Azides | Phenyl azide | ~160 | Electron-withdrawing groups on the aromatic ring can decrease thermal stability. |

| 4-Azidobenzoic acid | ~180 | The carboxylic acid group can influence decomposition. | |

| Sulfonyl Azides | Tosyl azide | ~110 | Generally less stable than alkyl and aryl azides and should be handled with extreme caution. |

| 4-Acetamidobenzenesulfonyl azide | ~140 | The acetamido group provides some stabilization compared to tosyl azide. |

Note: The decomposition temperatures are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample purity). Data compiled from multiple sources.

Best Practices for Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with any azide-containing compound. The following guidelines should be implemented in all laboratory settings.

Personal Protective Equipment (PPE) and Engineering Controls

-

Eye Protection: Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles and a face shield must be worn.

-

Hand Protection: Nitrile gloves are required. For handling concentrated solutions (>5%), double-gloving or using a utility-grade nitrile glove over an exam glove is recommended.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Fume Hood: All manipulations of azide-containing compounds, especially volatile or reactive ones, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Blast Shield: For reactions with a high potential for explosion, particularly with low C/N ratio compounds or when scaling up, the use of a blast shield is essential.[4]

Incompatible Materials

Azides can react violently with a variety of common laboratory reagents. Strict segregation from the following is crucial:

-

Acids: Azides react with acids to form highly toxic and explosive hydrazoic acid (HN₃).[2]

-

Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts can form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas and preventing azide solutions from coming into contact with metal pipes (B44673) or equipment.[2][4]

-

Halogenated Solvents: Solvents such as dichloromethane (B109758) and chloroform (B151607) can react with azides to form extremely unstable di- and tri-azidomethane, respectively.[2]

-

Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can lead to violent reactions.

Storage and Waste Disposal

-

Storage: Store azide-containing compounds in a cool, dry, and dark place, away from incompatible materials.[5] Synthesized organic azides should be stored at low temperatures (e.g., -18°C).[2] Containers should be clearly labeled with the compound name and appropriate hazard warnings.

-

Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled, and compatible container. Never mix azide waste with acidic waste.[2] Before disposal, it is best practice to quench the azide to a less hazardous form, such as an amine.

Quenching and Emergency Procedures

Quenching Protocols

Residual azides in reaction mixtures should be quenched before workup or disposal. A common and effective method involves the use of nitrous acid, which converts the azide to nitrogen gas.

Protocol for Quenching Sodium Azide:

This procedure must be performed in a chemical fume hood.

-

Dilution: Ensure the concentration of sodium azide in the aqueous solution does not exceed 5%.

-

Addition of Sodium Nitrite (B80452): To the stirred azide solution, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide.

-

Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic (test with pH paper) and gas evolution ceases. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.

-